![molecular formula C12H11NO3S B2453940 [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid CAS No. 452345-64-1](/img/structure/B2453940.png)
[4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid
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Overview
Description
“[4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid” is a compound that contains a thiazole ring. The thiazole ring is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry research . A mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes were heated during the initial stage of reaction .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
Thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Scientific Research Applications
Antitumor and Cytotoxic Activity
Thiazoles have been investigated for their potential as antitumor and cytotoxic agents. For instance, researchers synthesized a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and evaluated their cytotoxicity on human tumor cell lines. Notably, one compound demonstrated potent effects against prostate cancer cells .
Antibacterial and Antifungal Properties
Thiazoles, including derivatives of [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid, exhibit antibacterial and antifungal activities. These compounds may serve as potential agents in the treatment of infectious diseases .
Herbicidal Activity
Some thiazole derivatives have herbicidal properties. Investigating the herbicidal activities of [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid derivatives against specific plant species (e.g., Brassica napus and Echinochloa crusgalli) could provide valuable insights for weed control .
Antiretroviral Potential
Certain thiazole-containing compounds, such as Ritonavir, exhibit antiretroviral activity. While not directly related to [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid, this highlights the broader impact of thiazoles in antiviral research .
DNA Binding and Anticancer Effects
Thiophene, a structural motif found in thiazoles, possesses DNA binding properties and has been explored for its anticancer potential. Although not specific to our compound, understanding these interactions contributes to the broader field of cancer research .
ALK5 Inhibition
Compound 11, an ALK5 inhibitor containing a thiazole moiety, exhibits enzyme inhibitory activity and suppresses TGF-β-induced Smad2/3 phosphorylation. This finding underscores the relevance of thiazoles in signaling pathways and potential therapeutic interventions .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and nucleophilic substitution , which could be a part of the interaction with its targets.
Biochemical Pathways
Thiazole compounds are known to activate or inhibit various biochemical pathways and enzymes . They can stimulate or block receptors in biological systems , leading to a variety of downstream effects.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Safety and Hazards
Future Directions
Thiazole derivatives have been used in the development of various drugs and biologically active agents . They have shown diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, the future directions of “[4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid” could be in the development of new drugs with lesser side effects .
properties
IUPAC Name |
2-[4-(2-methyl-1,3-thiazol-4-yl)phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-8-13-11(7-17-8)9-2-4-10(5-3-9)16-6-12(14)15/h2-5,7H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMWPHJTLBRXHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid |
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